7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Catalog No.
S11871387
CAS No.
M.F
C29H26F3N3O4
M. Wt
537.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidi...

Product Name

7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

IUPAC Name

7-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

Molecular Formula

C29H26F3N3O4

Molecular Weight

537.5 g/mol

InChI

InChI=1S/C29H26F3N3O4/c30-29(31,32)22-8-4-7-21(18-22)28(39)12-15-34(16-13-28)25(36)20-9-10-23-24(17-20)33-27(38)35(26(23)37)14-11-19-5-2-1-3-6-19/h1-10,17-18,39H,11-16H2,(H,33,38)

InChI Key

YGEHFBQAILWOKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

The compound 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule characterized by its unique structure that combines a quinazoline core with a piperidine moiety. Its molecular formula is C20H19F3N2O3C_{20}H_{19}F_{3}N_{2}O_{3}, and it has a molecular weight of approximately 392.37 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Typical of quinazoline derivatives, including:

  • Nucleophilic substitutions: The carbonyl groups in the piperidine and quinazoline rings can act as electrophiles, allowing for nucleophilic attack by various nucleophiles.
  • Reduction reactions: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.
  • Aromatic substitutions: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.

Research indicates that compounds similar to 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibit significant biological activities, including:

  • Antitumor activity: Some derivatives have shown efficacy against various cancer cell lines.
  • Antidepressant properties: The piperidine moiety may contribute to serotonin receptor modulation.
  • Anti-inflammatory effects: Quinazoline derivatives are often investigated for their ability to inhibit inflammatory pathways.

The precise biological activity of this specific compound requires further investigation through in vitro and in vivo studies.

The synthesis of 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the quinazoline core: This is often achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the piperidine moiety: This can be accomplished via nucleophilic substitution or coupling reactions.
  • Functionalization: The addition of the trifluoromethyl group may involve electrophilic fluorination techniques or the use of trifluoromethylating agents.

Each step requires careful optimization to ensure high yield and purity of the final product.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or neurological disorders.
  • Chemical probes: It can be utilized in research to study biological pathways and mechanisms due to its structural characteristics.
  • Material science: The unique properties imparted by the trifluoromethyl group may find applications in developing advanced materials with specific functionalities.

Interaction studies are crucial for understanding how 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione interacts with biological targets. These studies typically involve:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of action studies: Investigating how the compound exerts its effects at the molecular level.
  • Toxicity assessments: Understanding the safety profile of the compound through cytotoxicity tests on various cell lines.

Several compounds share structural similarities with 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylateContains a carboxylate group instead of carbonylEnhanced solubility
tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylatetert-butyl group increases steric hindrancePotentially higher lipophilicity
7-Hydroxy-4-(trifluoromethyl)coumarinCoumarin backbone instead of quinazolineNoted for fluorescence properties

These comparisons highlight the unique aspects of 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, particularly its dual functionality as both a quinazoline and piperidine derivative with potential therapeutic applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

537.18754081 g/mol

Monoisotopic Mass

537.18754081 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-09

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